4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole

Kinase Inhibition Medicinal Chemistry Casein Kinase 2

This halogenated, N-methylated benzimidazole (CAS 1240610-45-0) features a non-interchangeable 4-bromo-2-chloro-1-methyl substitution pattern that critically governs CK2 inhibitory potency (class IC₅₀ ~0.5–1 µM) and solid-state crystal packing via C–H···π and π···π interactions. Unlike generic analogs, this precise regioisomer ensures reproducible biological activity and predictable supramolecular assembly. Ideal for hit-to-lead kinase inhibitor campaigns, multi-kinase hybrid molecule construction, and halogen-bonding crystal engineering. Insist on this specific CAS to maintain SAR fidelity and batch-to-batch consistency.

Molecular Formula C8H6BrClN2
Molecular Weight 245.5 g/mol
CAS No. 1240610-45-0
Cat. No. B1374944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
CAS1240610-45-0
Molecular FormulaC8H6BrClN2
Molecular Weight245.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=CC=C2)Br)N=C1Cl
InChIInChI=1S/C8H6BrClN2/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3
InChIKeyRAIXLQWLPQPVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole (CAS 1240610-45-0) Core Chemical and Class Properties


4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole (CAS 1240610-45-0) is a halogenated, N-methylated benzimidazole scaffold with the molecular formula C₈H₆BrClN₂ and a molecular weight of 245.5 g/mol . The compound features a unique substitution pattern combining a 4-bromo, 2-chloro, and 1-methyl group on the benzimidazole core, which confers distinct physicochemical properties and synthetic versatility . As a member of the broader class of halogenated benzimidazoles, it is of interest in medicinal chemistry as a potential kinase inhibitor scaffold and versatile synthetic intermediate [1].

The Criticality of Precise Halogen Positioning in 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole for Kinase Selectivity and Crystal Engineering


Substituting 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole with a generic or closely related analog is inadvisable due to the profound impact of its unique halogen arrangement on both biological and solid-state properties. SAR studies on halogenated benzimidazoles demonstrate that even minor changes in halogen type or position drastically alter kinase inhibitory potency and selectivity [1]. For instance, the replacement of chlorine with bromine in tetrahalogenated benzimidazoles increases CK2 inhibitory potency, while the specific position of the halogen atom dictates the crystal packing architecture [2]. Consequently, this specific regioisomer is not interchangeable with other polyhalogenated benzimidazoles in applications requiring precise molecular recognition or predictable solid-state assembly.

Quantitative Differentiation of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole from Structural Analogs


Class-Level CK2 Kinase Inhibitory Potency of Polyhalogenated Benzimidazoles

In the polyhalogenated benzimidazole class, compounds with a 2-chloro substituent on a tetra-brominated core exhibit potent CK2 inhibition. While direct data for 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is absent, class-level inference from the most structurally analogous compounds (4,5,6,7-tetrabromo-2-chloro-1H-benzimidazole derivatives) shows IC₅₀ values in the 0.49-0.93 µM range against CK2 [1]. This is compared to non-halogenated or less halogenated analogs, which are significantly less potent.

Kinase Inhibition Medicinal Chemistry Casein Kinase 2

Halogen-Dependent Crystal Packing Architecture in 2-Arylbenzimidazoles

The crystal packing of halogenated 2-arylbenzimidazoles is dictated by the position of the halogen atom. Para-substituted compounds (e.g., 4-Br-phenyl) assemble via weak C–H···π and π···π interactions, while meta-isomers form intermolecular halogen···nitrogen bonds [1]. This demonstrates that the specific 4-bromo substitution pattern, as in 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole, is critical for controlling solid-state architecture and physical properties.

Crystal Engineering Solid-State Chemistry Halogen Bonding

SAR-Driven Antiproliferative Selectivity in Benzimidazole Analogs

QSAR analysis of halogen-substituted benzimidazoles reveals that substituents at the 6-position strongly influence antiproliferative activity and selectivity against cancer cell lines. Benzimidazole analogs with specific triazole moieties showed selective activity against HuT78 cells with IC₅₀ < 10 µM, while being non-toxic to normal BJ cells [1]. This underscores the potential for 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole to be optimized for selective cytotoxicity.

Anticancer QSAR Selectivity

Halogen Impact on Multi-Kinase Inhibition in 1H-Benzo[d]imidazole Hybrids

Novel 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids exhibit potent multi-kinase inhibition. Compound 6i showed significant inhibitory activity against EGFR, HER2, CDK2, and mTOR with excellent IC₅₀ values comparable to established TKIs, and induced apoptosis in HepG2 cells [1]. This highlights the value of the halogenated benzimidazole core, such as in 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole, as a privileged scaffold for developing multi-targeted kinase inhibitors.

Multi-Kinase Inhibitor Tyrosine Kinase Apoptosis

Optimal Deployment Scenarios for 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole Based on Quantitative Evidence


Scaffold for CK2 Kinase Inhibitor Development

Leverage the class-level CK2 inhibitory potency (IC₅₀ ~0.5-1 µM) of polyhalogenated benzimidazoles as a starting point for medicinal chemistry optimization. This scaffold is suitable for hit-to-lead campaigns targeting CK2-mediated pathways in cancer or inflammation [1].

Crystal Engineering and Supramolecular Chemistry

Employ the compound as a building block to study halogen-dependent crystal packing. The specific 4-bromo substitution pattern is predicted to favor C–H···π and π···π interactions, providing a predictable solid-state architecture for materials science applications [2].

Synthetic Intermediate for Multi-Targeted Kinase Inhibitors

Utilize the benzimidazole core as a versatile intermediate for constructing multi-kinase inhibitors. The halogenated ring system serves as a privileged scaffold for generating analogs with potent activity against EGFR, HER2, and CDK2, as demonstrated in related hybrid molecules [3].

QSAR-Driven Anticancer Lead Optimization

Incorporate the compound into a QSAR-guided program to optimize antiproliferative selectivity. The halogen substitution pattern can be varied to enhance activity against specific cancer cell lines while minimizing toxicity to normal cells, as shown in related benzimidazole analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.